
Unraveling the Bioactivity of Murine Leptin
Fragment 116-130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LEP(116-130)(mouse)

Cat. No.: B612461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis. However, its

therapeutic potential in obesity is often hampered by leptin resistance. This has spurred

research into smaller, bioactive fragments of the leptin molecule that may overcome these

limitations. One such fragment, the murine leptin peptide 116-130 (sequence: Ser-Cys-Ser-

Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2), has emerged as a subject of

significant interest. This technical guide provides an in-depth analysis of the biological activity

of this fragment, summarizing key quantitative data, detailing experimental methodologies, and

illustrating its known signaling pathways.

Core Biological Activities
Murine leptin fragment 116-130 has demonstrated a range of biological effects, primarily

related to energy balance, glucose metabolism, and neuroprotection. Unlike native leptin, some

of its effects may be mediated through pathways independent of the long-form leptin receptor

(OB-Rb), suggesting a potentially novel mechanism of action that could be advantageous in

leptin-resistant states.[1][2][3][4]
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The following tables summarize the key quantitative findings from foundational studies on the

effects of murine leptin fragment 116-130.

Table 1: Effect of Murine Leptin Fragment 116-130 on Body Weight in Female ob/ob Mice

Treatment Duration Dosage
Change in Body
Weight (%)

Reference

7 days 1 mg/day (i.p.) -13.8% [5]

28 days 1 mg/day (i.p.)

-3.4% (compared to

+14.7% in vehicle

control)

[5][6]

Table 2: Effect of Murine Leptin Fragment 116-130 on Food Intake in Female ob/ob Mice

Treatment Duration Dosage
Reduction in Food
Intake (%)

Reference

28 days 1 mg/day (i.p.) 15% [5][6]

Table 3: Effect of Murine Leptin Fragment 116-130 on Hormone Secretion in Fasted Adult Male

Rats

Hormone Dosage Observation Reference

Luteinizing Hormone

(LH)
15 µg (i.c.v.)

Increased pulse

frequency, mean

levels, and pulse

amplitude

[7][8]

Prolactin (PRL) 15 µg (i.c.v.)

Increased pulse

frequency, trough

levels, and mean

levels

[7][8]
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A detailed understanding of the experimental methodologies is crucial for the replication and

extension of these findings.

Peptide Synthesis and Administration
Synthetic murine leptin fragment 116-130 is typically produced by solid-phase peptide

synthesis, followed by purification using high-performance liquid chromatography (HPLC) to

ensure high purity (often >95%).[6] For in vivo studies, the lyophilized peptide is reconstituted

in a sterile vehicle, such as saline. Administration is commonly performed via intraperitoneal

(i.p.) or intracerebroventricular (i.c.v.) injections.

Animal Models
The primary models used to investigate the metabolic effects of this leptin fragment are

genetically obese mice, such as the C57BL/6J ob/ob mouse, which is deficient in leptin, and

the db/db mouse, which lacks a functional long-form leptin receptor.[2][3][4] For studies on

hormone secretion, fasted adult male rats have been utilized.[7][8]

Measurement of Biological Endpoints
Body Weight and Food Intake: Body weight is typically measured daily, and food intake is

quantified by weighing the amount of food consumed over a 24-hour period.[5]

Blood Glucose: Blood glucose levels are often measured from tail vein blood samples using

a standard glucometer.[2]

Hormone Levels: Serum hormone concentrations (e.g., LH, PRL) are determined by specific

radioimmunoassays (RIA) from blood samples collected at regular intervals.[7][8]

Signaling Pathways
While the full picture of the signaling cascade initiated by murine leptin fragment 116-130 is still

under investigation, evidence points towards the activation of key cellular pathways, particularly

in the context of neuroprotection.
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Studies have shown that the neuroprotective effects of leptin fragment 116-130 against

amyloid-β toxicity involve the activation of the STAT3 and PI3K/Akt signaling pathways.[1]

Inhibition of these pathways has been shown to attenuate the protective effects of the

fragment.[1]
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Neuroprotective signaling cascade of murine leptin fragment 116-130.

Experimental Workflow for In Vivo Metabolic Studies
The following diagram outlines a typical experimental workflow for assessing the metabolic

effects of murine leptin fragment 116-130 in an ob/ob mouse model.
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Workflow for in vivo metabolic studies of leptin fragment 116-130.
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Conclusion and Future Directions
The murine leptin fragment 116-130 demonstrates significant biological activity, particularly in

reducing body weight and food intake, and exerting neuroprotective effects. Its potential to act

independently of the long-form leptin receptor makes it a compelling candidate for further

investigation as a therapeutic agent for obesity and related metabolic disorders, as well as

neurodegenerative diseases. Future research should focus on elucidating the precise

molecular targets and downstream signaling pathways of this fragment, conducting more

extensive dose-response studies, and evaluating its long-term efficacy and safety in various

preclinical models. The development of more potent and stable analogs of this fragment also

represents a promising avenue for drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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